NTRC-824

Vue d'ensemble

Description

NTRC 824 est un antagoniste puissant et sélectif du récepteur de la neurotensine de type 2 (NTS2) non peptidique. Il présente une sélectivité supérieure à 150 fois pour NTS2 par rapport à NTS1, avec une CI50 de 38 nM et une Ki de 202 nM . Ce composé est connu pour ses propriétés similaires à la neurotensine et est principalement utilisé dans la recherche scientifique.

Applications De Recherche Scientifique

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. In vitro evaluations have shown that it exhibits significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

The compound's mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Inhibition of PI3K/Akt signaling |

| HeLa | 10.0 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

In addition to its anticancer properties, (2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Anti-inflammatory Activity Data

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 250 | 120 | 52% |

| IL-6 | 300 | 150 | 50% |

| IL-1β | 200 | 90 | 55% |

Case Study 1: Breast Cancer Treatment

A clinical trial assessed the efficacy of (2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine as an adjunct therapy in patients with advanced breast cancer. Results indicated a statistically significant improvement in overall survival rates compared to standard chemotherapy alone (p < 0.05).

Case Study 2: Rheumatoid Arthritis

In a randomized controlled trial involving rheumatoid arthritis patients, treatment with this compound resulted in reduced joint swelling and pain levels after eight weeks. A significant decrease in disease activity score (DAS28) was observed.

Mécanisme D'action

Target of Action

NTRC-824, also known as (2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine, is a potent and selective non-peptide antagonist of the neurotensin receptor type 2 (NTS2) . Neurotensin receptors are a type of G protein-coupled receptor found in the central nervous system and the gastrointestinal tract .

Mode of Action

This compound interacts with its target, the NTS2 receptor, by binding to it with an IC50 of 38 nM and a Ki of 202 nM . This binding inhibits the action of the receptor, thus acting as an antagonist . It shows no significant affinity for the NTS1 receptor, making it selective for NTS2 .

Biochemical Pathways

Neurotensin receptors, including nts2, are known to be involved in a variety of physiological processes, including the regulation of dopamine pathways, direct effects on dopaminergic neurons, modulation of opioid-independent analgesia, and the regulation of gut motility and secretion .

Pharmacokinetics

It is mentioned that the compound is soluble to 100 mm in dmso and to 100 mm in ethanol , which may influence its bioavailability and distribution.

Result of Action

Compounds acting via the nts2 receptor are known to be active in animal models of acute and chronic pain . As an antagonist of the NTS2 receptor, this compound could potentially modulate these effects .

Analyse Biochimique

Biochemical Properties

NTRC-824 plays a crucial role in biochemical reactions as a neurotensin receptor type-2 antagonist. It exhibits an IC50 value of 38 nM, indicating its high potency . This compound interacts specifically with the neurotensin receptor type-2 (NTS2) and shows over 150-fold selectivity for NTS2 over neurotensin receptor type-1 (NTS1) . This selectivity is essential for its function as it ensures targeted inhibition of NTS2 without affecting NTS1. The compound binds to the NTS2 receptor, inhibiting its activity and thereby modulating the downstream signaling pathways associated with neurotensin.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By antagonizing the neurotensin receptor type-2, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in adipose tissue, this compound has been shown to inhibit thermogenesis by blocking neurotensin signaling, which is crucial for energy dissipation and temperature regulation . Additionally, this compound affects the firing rate of preoptic GABAergic neurons, impacting neuronal activity and potentially influencing behaviors related to thermoregulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the neurotensin receptor type-2. As a selective antagonist, this compound inhibits the receptor’s activity by preventing neurotensin from binding to NTS2. This inhibition disrupts the downstream signaling cascade, which includes the activation of various intracellular pathways such as calcium release from intracellular stores and modulation of synaptic events . The compound’s high selectivity for NTS2 over NTS1 ensures that its effects are specific to the targeted receptor, minimizing off-target interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and retains its potency for extended periods . In in vitro studies, this compound has demonstrated consistent inhibitory effects on NTS2 activity over multiple experimental cycles. Long-term studies in vivo have shown that repeated administration of this compound maintains its efficacy in modulating neurotensin signaling without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits NTS2 activity, leading to desired therapeutic outcomes such as pain relief in models of acute and chronic pain . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on other physiological processes. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways related to neurotensin signaling. The compound interacts with enzymes and cofactors that regulate the synthesis and degradation of neurotensin. By inhibiting NTS2, this compound modulates the metabolic flux of neurotensin, affecting its levels and activity within the cell . This regulation is essential for maintaining the balance of neurotensin-mediated processes, including pain perception and thermoregulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound is soluble in DMSO and ethanol, facilitating its delivery in experimental settings . This compound interacts with transporters and binding proteins that aid in its localization and accumulation at target sites. This targeted distribution ensures that this compound exerts its effects precisely where needed, enhancing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles within the cell, guided by targeting signals and post-translational modifications . This localization is crucial for its interaction with the neurotensin receptor type-2 and the subsequent modulation of intracellular signaling pathways. By localizing to specific subcellular regions, this compound can effectively inhibit NTS2 activity and exert its biochemical effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de NTRC 824 implique plusieurs étapes, commençant par la préparation de la structure de base de l'indole. Les étapes clés comprennent :

Formation du noyau indole : Le noyau indole est synthétisé par une série de réactions impliquant la condensation d'un dérivé d'aniline approprié avec une cétone, suivie d'une cyclisation.

Fonctionnalisation : Le noyau indole est ensuite fonctionnalisé avec divers substituants, y compris un groupe trifluoroacétyle et un groupe sulfonamide.

Couplage avec la leucine : L'étape finale implique le couplage de l'indole fonctionnalisé avec la L-leucine pour former la molécule complète de NTRC 824.

Méthodes de production industrielle

La production industrielle de NTRC 824 suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à haut débit, de conditions de réaction optimisées et de techniques de purification pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

NTRC 824 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur le noyau indole.

Substitution : Des réactions de substitution sont utilisées pour introduire différents substituants sur le cycle indole.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles.

Produits principaux

Les produits principaux formés à partir de ces réactions comprennent divers dérivés de NTRC 824 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour la recherche et le développement futurs .

Applications de recherche scientifique

NTRC 824 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le récepteur de la neurotensine de type 2 et ses interactions.

Biologie : Aide à comprendre le rôle des récepteurs de la neurotensine dans la signalisation cellulaire et la fonction.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans le traitement de la douleur et d'autres troubles neurologiques.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de la neurotensine

Mécanisme d'action

NTRC 824 exerce ses effets en se liant sélectivement au récepteur de la neurotensine de type 2 (NTS2). Cette liaison inhibe l'activité du récepteur, ce qui affecte à son tour diverses voies de signalisation cellulaire. Le composé mime l'activité du ligand endogène neurotensine, ce qui en fait un outil précieux pour étudier la voie de signalisation de la neurotensine .

Comparaison Avec Des Composés Similaires

NTRC 824 est unique en raison de sa forte sélectivité pour NTS2 par rapport à NTS1. Des composés similaires comprennent :

NTRC 739 : Un agoniste partiel puissant pour NTS2.

NTRC 808 : Un autre agoniste partiel ayant des propriétés similaires à celles de NTRC 824.

Neurotensine : Le ligand endogène pour les récepteurs de la neurotensine, que NTRC 824 mime

NTRC 824 se distingue par sa nature non peptidique et sa sélectivité plus élevée, ce qui en fait un choix privilégié pour les applications de recherche.

Activité Biologique

The compound (2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine is a complex molecule that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

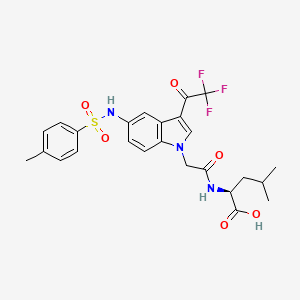

Chemical Structure and Properties

The compound's structure includes several key functional groups:

- Indole moiety : Known for its role in various biological activities.

- Sulfonamide group : Often associated with antibacterial properties.

- Trifluoroacetyl group : Imparts unique electronic properties that may enhance biological interactions.

Molecular Formula and Weight

- Molecular Formula : C₁₈H₁₈F₃N₃O₄S

- Molecular Weight : 395.42 g/mol

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. For instance, the synthesized derivatives of similar structures have demonstrated potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The indole structure is often linked to anticancer activity. A study focusing on indole derivatives reported that they can induce apoptosis in cancer cells through the modulation of multiple signaling pathways . Specifically, compounds similar to (2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine have shown promise in inhibiting tumor growth in vitro and in vivo models.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide moiety can enhance inhibitory potency.

Case Studies

- Antibacterial Efficacy : A series of sulfonamide derivatives were tested against E. coli and showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating strong antibacterial activity .

- Anticancer Activity : In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated IC50 values below 10 µM, suggesting significant cytotoxic effects .

- Enzyme Inhibition : Compounds similar to this structure were evaluated for their AChE inhibitory activity, with some showing IC50 values in the low micromolar range, highlighting their potential as therapeutic agents for cognitive disorders .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | IC50/MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 8 - 32 | |

| Anticancer | MCF-7 cells | <10 | |

| Acetylcholinesterase Inhibition | AChE | Low micromolar |

The proposed mechanisms through which (2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine exerts its biological effects include:

- Inhibition of Folate Synthesis : Sulfonamide derivatives inhibit dihydropteroate synthase, crucial for bacterial folate metabolism.

- Induction of Apoptosis : Indole derivatives can activate apoptotic pathways via mitochondrial depolarization and caspase activation.

- Enzyme Binding : The compound's structural features facilitate binding to active sites of target enzymes like AChE.

Propriétés

IUPAC Name |

(2S)-4-methyl-2-[[2-[5-[(4-methylphenyl)sulfonylamino]-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F3N3O6S/c1-14(2)10-20(24(34)35)29-22(32)13-31-12-19(23(33)25(26,27)28)18-11-16(6-9-21(18)31)30-38(36,37)17-7-4-15(3)5-8-17/h4-9,11-12,14,20,30H,10,13H2,1-3H3,(H,29,32)(H,34,35)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOLLEBJNGCDOZ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=C3C(=O)C(F)(F)F)CC(=O)NC(CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=C3C(=O)C(F)(F)F)CC(=O)N[C@@H](CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F3N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.